N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans
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Overview
Description
N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a cyclopropane ring, a chloroacetyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the chloroacetyl group: This step involves the acylation of the cyclopropane derivative with chloroacetyl chloride in the presence of a base such as pyridine.
Formation of the hydrazide: The final step involves the reaction of the chloroacetylated cyclopropane with hydrazine or a hydrazine derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazides or amines.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted hydrazides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide: Similar structure but lacks the methyl group on the phenyl ring.
N’-(2-bromoacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans is unique due to the presence of the chloroacetyl group and the methyl group on the phenyl ring, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C13H15ClN2O2 |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-2-4-9(5-3-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
LNBGMCSMMHWQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NNC(=O)CCl |
Origin of Product |
United States |
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